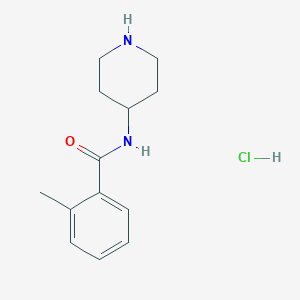methanone CAS No. 1703-43-1](/img/structure/B6600228.png)
[3-(Dimethylamino)phenyl](pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)phenyl](pyrrolidin-1-yl)methanone, also known as DMAPM, is a synthetic compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is insoluble in water and soluble in many organic solvents. DMAPM is a versatile compound that can be used in a variety of laboratory experiments and has been studied for its biochemical and physiological effects.
作用機序
[3-(Dimethylamino)phenyl](pyrrolidin-1-yl)methanone is a versatile compound that can be used in a variety of laboratory experiments. It acts as a reagent in the synthesis of various compounds, including drugs and other biologically active compounds. It is believed to act as a catalyst in the synthesis of these compounds, allowing for the efficient formation of desired products.
Biochemical and Physiological Effects
Although this compound has been studied for its biochemical and physiological effects, its exact mechanism of action is still not fully understood. However, it has been shown to have a variety of effects on the body. It has been shown to act as an anti-inflammatory agent, to reduce the risk of cancer, and to reduce the risk of cardiovascular disease. It has also been shown to act as an antioxidant, to reduce the risk of stroke, and to reduce the risk of Alzheimer’s disease.
実験室実験の利点と制限
[3-(Dimethylamino)phenyl](pyrrolidin-1-yl)methanone has a number of advantages and limitations for laboratory experiments. Its main advantage is its versatility, as it can be used in a variety of laboratory experiments. It is also relatively easy to synthesize and is relatively stable under laboratory conditions. However, it can be toxic if not handled properly, and its exact mechanism of action is still not fully understood.
将来の方向性
The potential future directions for the research and use of [3-(Dimethylamino)phenyl](pyrrolidin-1-yl)methanone include further investigation into its biochemical and physiological effects and its mechanism of action. Additionally, further research into its synthesis and its potential applications in the synthesis of drugs and other biologically active compounds is needed. Other potential future directions include investigating the potential for using this compound as a catalyst in the synthesis of polymers and other materials, as well as investigating its potential use in the treatment of various diseases.
合成法
[3-(Dimethylamino)phenyl](pyrrolidin-1-yl)methanone can be synthesized using a variety of methods. One such method involves the reaction of pyrrolidin-1-ylmethanol with dimethylaminobenzaldehyde in the presence of an acid catalyst. This reaction produces the desired product in a yield of up to 95%. Other methods of synthesis include the reaction of dimethylaminobenzaldehyde with pyrrolidin-1-ylmethanol in the presence of a base, or the reaction of dimethylaminobenzaldehyde with pyrrolidin-1-ylmethanol in the presence of a palladium catalyst.
科学的研究の応用
[3-(Dimethylamino)phenyl](pyrrolidin-1-yl)methanone is widely used in scientific research applications, particularly in the field of organic chemistry. It is used as a reagent in the synthesis of various compounds, including drugs and other biologically active compounds. It is also used in the synthesis of polymers, catalysts, and other materials. This compound has been used in the synthesis of a variety of drugs, including anti-cancer agents, anti-inflammatory agents, and anticonvulsants.
特性
IUPAC Name |
[3-(dimethylamino)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-14(2)12-7-5-6-11(10-12)13(16)15-8-3-4-9-15/h5-7,10H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJOHJCEZDFDKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30937754 |
Source


|
| Record name | [3-(Dimethylamino)phenyl](pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1703-43-1 |
Source


|
| Record name | Pyrrolidine, 1-(m-(dimethylamino)benzoyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [3-(Dimethylamino)phenyl](pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








methanone](/img/structure/B6600216.png)
![5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamide hydrochloride](/img/structure/B6600217.png)




